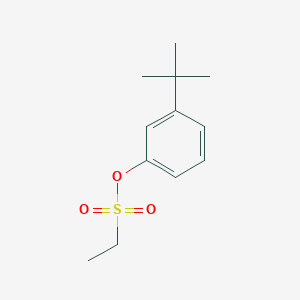
2-Pyrrolidinone, 4-azido-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 4-azido-, (4S)- is a chiral azido compound that has garnered interest in various fields of scientific research due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-azido-, (4S)- typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated pyrrolidinone is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pyrrolidinone, 4-azido-, (4S)- may involve continuous flow processes to enhance efficiency and safety, given the potentially hazardous nature of azides. The use of automated systems and controlled reaction conditions can help in scaling up the production while minimizing risks.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 4-azido-, (4S)- undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) with Palladium Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
科学研究应用
2-Pyrrolidinone, 4-azido-, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and as a precursor for bioorthogonal chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Pyrrolidinone, 4-azido-, (4S)- largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The molecular targets and pathways involved can vary based on the context of its application, such as targeting specific enzymes or receptors in medicinal chemistry.
相似化合物的比较
Similar Compounds
4-Azido-2-pyrrolidinone: The non-chiral counterpart of 2-Pyrrolidinone, 4-azido-, (4S)-.
®-(+)-4-azido-2-pyrrolidinone: The enantiomer of 2-Pyrrolidinone, 4-azido-, (4S)-.
Azidoacetamide: Another azido compound with similar reactivity.
Uniqueness
2-Pyrrolidinone, 4-azido-, (4S)- is unique due to its chiral nature, which can impart specific stereochemical properties to the molecules synthesized from it. This can be particularly valuable in the development of enantioselective drugs and catalysts.
属性
CAS 编号 |
899806-32-7 |
|---|---|
分子式 |
C4H6N4O |
分子量 |
126.12 g/mol |
IUPAC 名称 |
(4S)-4-azidopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N4O/c5-8-7-3-1-4(9)6-2-3/h3H,1-2H2,(H,6,9)/t3-/m0/s1 |
InChI 键 |
HVIKCIPJUZAPNJ-VKHMYHEASA-N |
手性 SMILES |
C1[C@@H](CNC1=O)N=[N+]=[N-] |
规范 SMILES |
C1C(CNC1=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Chloroethyl)naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B8372089.png)



![1-[(Cyclopentylsulfanyl)methyl]-3-nitrobenzene](/img/structure/B8372112.png)






![6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylic acid](/img/structure/B8372157.png)

